4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-PHENYL-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group, a phenyl group, and an oxazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-2-phenyl-1,3-oxazol-5-amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The oxazole ring and phenyl group contribute to the compound’s ability to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Shares the sulfonyl group but differs in its isocyanate functionality.
4-Fluorobenzenesulfonyl isocyanate: Similar structure with a fluorine atom instead of chlorine.
p-Toluenesulfonyl isocyanate: Contains a toluene group instead of a chlorobenzene group.
Uniqueness
4-(4-Chlorobenzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine is unique due to its combination of a sulfonyl group, an oxazole ring, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPIFZVUKSXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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